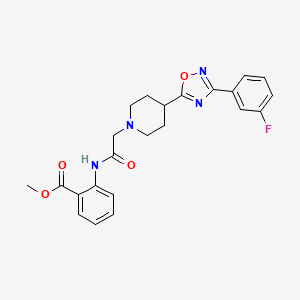

Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a synthetic chemical compound of interest due to its unique structure and potential applications. This molecule features a 3-fluorophenyl group and a 1,2,4-oxadiazole ring, both of which contribute to its pharmacological properties.

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves a multi-step process.

Starting with the preparation of 3-fluorophenyl isocyanate, it is then reacted with ethyl 2-(4-piperidyl)acetate to form the corresponding urea.

This intermediate is then cyclized to form the 1,2,4-oxadiazole ring.

Final esterification leads to the formation of the methyl ester group.

Industrial Production Methods:

Industrial production may employ optimized routes to ensure high yield and purity.

Catalysts and specific reaction conditions (like temperature and pH control) are critical in maximizing efficiency.

Continuous flow chemistry and automated synthesis processes are often utilized in large-scale production to maintain consistency.

Types of Reactions:

Oxidation: this compound can undergo oxidation to introduce additional functional groups or to form its corresponding acids.

Reduction: Reduction reactions can be employed to alter the oxadiazole ring or reduce the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can modify the piperidine ring or fluorophenyl group.

Common Reagents and Conditions:

Oxidizing agents: potassium permanganate, hydrogen peroxide under acidic or basic conditions.

Reducing agents: lithium aluminum hydride, sodium borohydride.

Substitution reagents: alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation leads to carboxylic acids or ketones.

Reduction forms alcohol derivatives.

Substitution can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a complex structure that includes a 3-fluorophenyl group and a 1,2,4-oxadiazole ring. The synthesis typically involves several steps:

- Preparation of 3-fluorophenyl isocyanate .

- Reaction with ethyl 2-(4-piperidyl)acetate to form the corresponding urea.

- Cyclization to produce the 1,2,4-oxadiazole ring.

- Final esterification to yield the methyl ester group.

This multi-step synthesis allows for the creation of a compound with diverse functional groups that can interact with biological targets.

Chemistry

In synthetic organic chemistry, Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate serves as a valuable building block. Its unique structure facilitates the development of more complex molecules, potentially leading to novel chemical entities with desired properties.

Biology

Research has focused on the biological activity of this compound, particularly regarding enzyme inhibition and receptor binding. Studies have indicated its potential as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development.

Medicine

The therapeutic potential of this compound is under investigation for various conditions:

- Anti-inflammatory properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways.

- Anti-cancer effects : In vitro studies have shown promise in targeting cancer cell lines through apoptosis induction.

- Neuroprotective effects : Research indicates potential benefits in neurodegenerative disease models.

Industry

In pharmaceutical manufacturing, this compound can act as an intermediate in synthesizing other drugs. Its unique characteristics make it suitable for developing agrochemicals and materials science applications.

Case Study 1: Anti-Cancer Activity

A recent study investigated the anti-cancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity at specific concentrations, suggesting its potential as a lead compound for further development in oncology.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Wirkmechanismus

The compound interacts with various molecular targets and pathways:

Binds to specific enzymes or receptors, altering their activity.

The presence of the 1,2,4-oxadiazole ring and fluorophenyl group plays a crucial role in its mechanism, enabling hydrogen bonding and hydrophobic interactions with biological targets.

Pathways involved may include inhibition of enzyme catalysis, interruption of signaling pathways, or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include those with:

1,2,4-oxadiazole rings: : Known for various biological activities.

Fluorophenyl groups: : Commonly found in pharmaceuticals due to their ability to enhance metabolic stability.

Piperidine rings: : Present in many bioactive molecules.

Comparison:

Unlike its counterparts, Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate combines these features, potentially offering unique biological properties.

Its specific structure may provide advantages in binding affinity, specificity, and metabolic stability.

Similar compounds include:

3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives

Piperidin-4-ylacetamide derivatives

Benzoate esters with similar functional groups

If you're curious about more detailed chemical properties or specific studies involving this compound, feel free to ask. Always something new to explore in the world of chemistry!

Biologische Aktivität

Methyl 2-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the formation of an oxadiazole ring and subsequent modifications to introduce piperidine and benzoate moieties. The synthesis typically involves:

- Formation of the Oxadiazole Ring : This is achieved by reacting appropriate hydrazones with carboxylic acids or acyl chlorides.

- Piperidine Derivatization : The introduction of piperidine enhances the compound's pharmacological profile.

- Final Acetylation : The benzoate group is added to complete the structure.

The molecular formula for this compound is C18H20FN3O3, and its structure includes key functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown:

- Antibacterial Activity : The compound displayed inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Antifungal Activity

The compound also showed antifungal activity against several pathogenic fungi, indicating a broad-spectrum efficacy. For example:

- Fungal Strains Tested : The compound inhibited fungal growth with MIC values ranging from 30 to 80 µg/mL against species such as Candida albicans and Aspergillus niger.

Anticancer Potential

Emerging research highlights the anticancer potential of this compound through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Notably:

- Cell Lines Tested : Studies have reported IC50 values in the micromolar range for various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 5.0 |

| MCF7 | 7.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key metabolic enzymes involved in bacterial and fungal growth.

- Disruption of Membrane Integrity : It is hypothesized that the compound disrupts microbial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : By activating apoptotic pathways, the compound can effectively reduce tumor cell viability.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives with fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .

- Anticancer Investigations : Research published in peer-reviewed journals indicates that modifications at the piperidine nitrogen significantly affect cytotoxicity against various cancer cell lines .

Eigenschaften

IUPAC Name |

methyl 2-[[2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4/c1-31-23(30)18-7-2-3-8-19(18)25-20(29)14-28-11-9-15(10-12-28)22-26-21(27-32-22)16-5-4-6-17(24)13-16/h2-8,13,15H,9-12,14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEIPSRAXKKKFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.